
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors. It was first synthesized in 2002 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 works by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP) by PDE enzymes. This results in an increase in cGMP levels, which leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a number of biochemical and physiological effects. It has been found to increase cGMP levels, which leads to vasodilation and a decrease in blood pressure. It has also been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 has several advantages for lab experiments. It is a potent and selective PDE inhibitor, which makes it useful in studying the role of cGMP in various biological processes. However, one limitation of this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vitro and in vivo.
Future Directions
There are several potential future directions for research on 2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension and other vascular diseases. Another area of interest is its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as asthma and COPD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 41-2272 and its potential therapeutic applications in other areas of medicine.
Synthesis Methods
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 involves the reaction of 4-bromo-2-methylphenol with cyclopentylamine to form the intermediate this compound. The intermediate is then treated with acetic anhydride to yield the final product this compound 41-2272.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide 41-2272 has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have vasodilatory effects, which makes it useful in the treatment of pulmonary hypertension. It has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-11(15)6-7-13(10)18-9-14(17)16-12-4-2-3-5-12/h6-8,12H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPUWINOQUXGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49717546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)
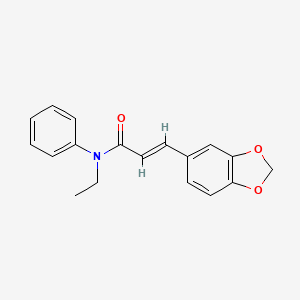
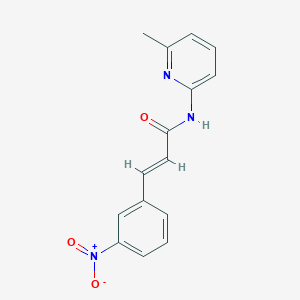
![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![N-ethyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5769771.png)
![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)
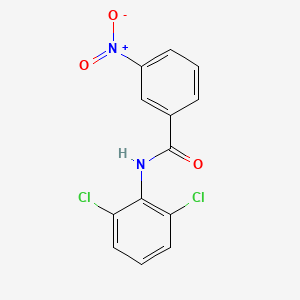
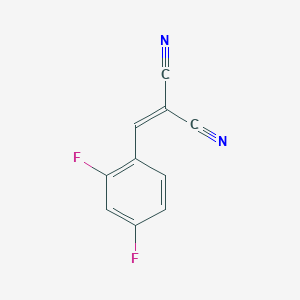
![3-(4-chlorophenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5769821.png)
![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)

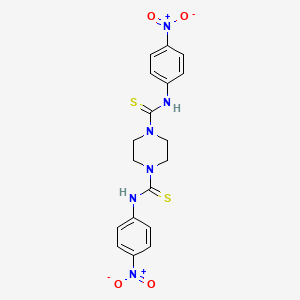
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)